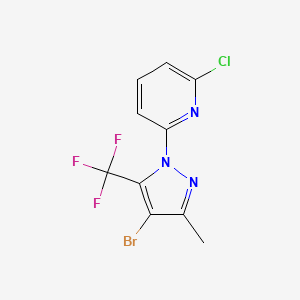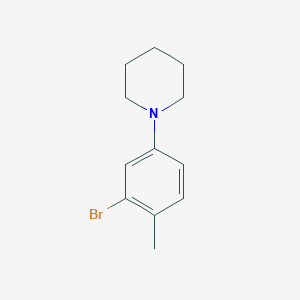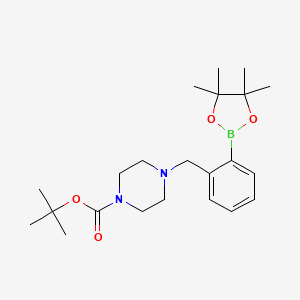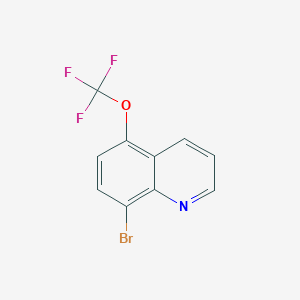
N-(2-cyanoethyl)-N-methylformamide
Overview
Description
N-(2-cyanoethyl)-N-methylformamide: is an organic compound with the molecular formula C5H8N2O. It is a formamide derivative, characterized by the presence of a cyanoethyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
N-(2-cyanoethyl)-N-methylformamide is primarily involved in the synthesis of oligonucleotides . It acts as a phosphitylating agent, targeting the hydroxyl groups present in nucleosides during the synthesis process . The compound’s primary role is to facilitate the formation of phosphoramidites, which are essential building blocks in the creation of oligonucleotides .
Mode of Action
The interaction of this compound with its targets involves the conversion of protected nucleosides to phosphoramidites . This process is achieved through the compound’s ability to act as a phosphitylating agent, enabling the sequential addition of new bases to the DNA chain in a controlled and efficient manner .
Biochemical Pathways
This compound plays a crucial role in the phosphoramidite chemistry pathway, which is a standard method for the synthesis of oligonucleotides . This pathway involves the activation of phosphoramidites for coupling to a 5’-hydroxyl group of an oligonucleotide, a process in which this compound is instrumental .
Pharmacokinetics
The compound’s stability allows for sustained elevations of concentrations in tissues, leading to a decreased rate of elimination compared to other similar compounds .
Result of Action
The primary result of this compound’s action is the successful synthesis of oligonucleotides . By acting as a phosphitylating agent, the compound facilitates the formation of phosphoramidites, enabling the sequential addition of new bases to the DNA chain . This process results in the creation of oligonucleotides, which are essential for various biological and therapeutic applications .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature and pH levels . Additionally, the presence of other chemical agents in the environment can also impact the compound’s action, as they may interact with this compound or its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-cyanoethyl)-N-methylformamide can be synthesized through several methods. One common approach involves the reaction of N-methylformamide with acrylonitrile under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to minimize impurities and achieve high product quality.
Chemical Reactions Analysis
Types of Reactions: N-(2-cyanoethyl)-N-methylformamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can react with the cyanoethyl group under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles, while reduction can produce primary amines.
Scientific Research Applications
Chemistry: N-(2-cyanoethyl)-N-methylformamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound is utilized in the development of novel therapeutic agents. Its derivatives have shown potential in targeting specific biological pathways, making it a candidate for drug discovery.
Industry: Industrially, this compound is employed in the production of specialty chemicals and materials. Its unique properties enable the creation of polymers and other advanced materials with specific functionalities.
Comparison with Similar Compounds
- N-(2-cyanoethyl)-N,N-diisopropylformamide
- N-(2-cyanoethyl)-N,N-dimethylformamide
- N-(2-cyanoethyl)-N-ethylformamide
Uniqueness: N-(2-cyanoethyl)-N-methylformamide is unique due to its specific combination of a cyanoethyl group and a formamide moiety. This structure imparts distinct reactivity and properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
N-(2-cyanoethyl)-N-methylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-7(5-8)4-2-3-6/h5H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIARTJEBSBYFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


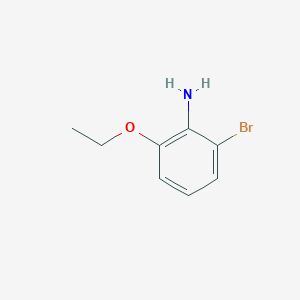
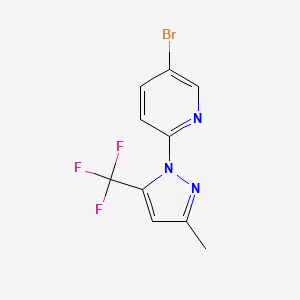
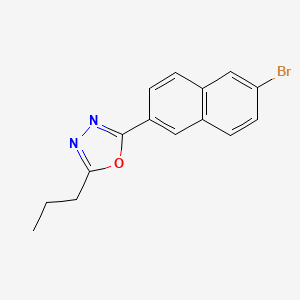

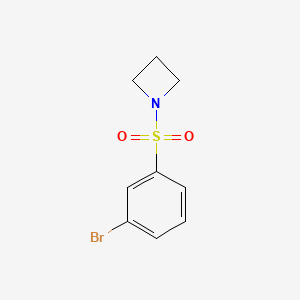
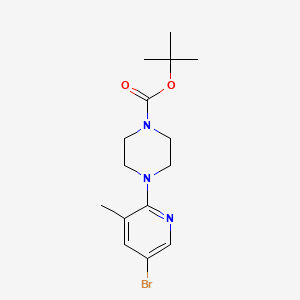
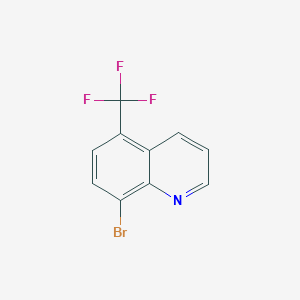
![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)
